molecular formula C15H18N4O4S B6058847 6-methyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]-2,4(1H,3H)-pyrimidinedione

6-methyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]-2,4(1H,3H)-pyrimidinedione

Katalognummer B6058847
Molekulargewicht: 350.4 g/mol
InChI-Schlüssel: MBCXFSWKYQOLQH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-methyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]-2,4(1H,3H)-pyrimidinedione is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of the enzyme phosphodiesterase 5 (PDE5), which is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the body. The inhibition of PDE5 by this compound leads to an increase in cGMP levels, which in turn causes vasodilation and smooth muscle relaxation. This property of the compound has made it a promising candidate for the treatment of various diseases, including erectile dysfunction, pulmonary hypertension, and cardiovascular diseases.

Wirkmechanismus

The mechanism of action of 6-methyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]-2,4(1H,3H)-pyrimidinedione involves the inhibition of 6-methyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]-2,4(1H,3H)-pyrimidinedione, which is responsible for the degradation of cGMP. By inhibiting 6-methyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]-2,4(1H,3H)-pyrimidinedione, the compound increases cGMP levels, which leads to vasodilation and smooth muscle relaxation. This property of the compound has made it a promising candidate for the treatment of various diseases, including erectile dysfunction, pulmonary hypertension, and cardiovascular diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-methyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]-2,4(1H,3H)-pyrimidinedione are primarily related to its ability to inhibit 6-methyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]-2,4(1H,3H)-pyrimidinedione and increase cGMP levels. This leads to vasodilation and smooth muscle relaxation, which can have various effects on the body. For example, in the treatment of erectile dysfunction, the compound can increase blood flow to the penis, leading to an erection. In the treatment of pulmonary hypertension, the compound can reduce pulmonary arterial pressure, leading to improved oxygenation of the blood.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 6-methyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]-2,4(1H,3H)-pyrimidinedione in lab experiments include its potent inhibitory activity against 6-methyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]-2,4(1H,3H)-pyrimidinedione and its ability to increase cGMP levels. This makes it a valuable tool for studying the role of 6-methyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]-2,4(1H,3H)-pyrimidinedione and cGMP in various physiological processes. However, the limitations of using the compound in lab experiments include its potential toxicity and the need for careful handling and storage.

Zukünftige Richtungen

There are several future directions for the study of 6-methyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]-2,4(1H,3H)-pyrimidinedione. These include:
1. Further investigation of the anti-inflammatory and anti-tumor properties of the compound.
2. Development of new derivatives of the compound with improved pharmacokinetic properties.
3. Investigation of the potential use of the compound in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
4. Examination of the potential use of the compound in combination with other drugs for the treatment of various diseases.
5. Investigation of the potential use of the compound in the treatment of rare diseases, such as Duchenne muscular dystrophy.
In conclusion, 6-methyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]-2,4(1H,3H)-pyrimidinedione is a potent inhibitor of 6-methyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]-2,4(1H,3H)-pyrimidinedione that has gained significant attention in scientific research. The compound has shown promise in the treatment of various diseases, including erectile dysfunction, pulmonary hypertension, and cardiovascular diseases. Further research is needed to fully understand the potential applications of the compound and to develop new derivatives with improved pharmacokinetic properties.

Synthesemethoden

The synthesis of 6-methyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]-2,4(1H,3H)-pyrimidinedione involves the reaction of 4-phenylpiperazine-1-carboxylic acid with chlorosulfonyl isocyanate in the presence of triethylamine. The resulting product is then reacted with 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine in the presence of a base to yield the final compound.

Wissenschaftliche Forschungsanwendungen

The potential applications of 6-methyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]-2,4(1H,3H)-pyrimidinedione in scientific research are vast. The compound has been extensively studied for its ability to inhibit 6-methyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]-2,4(1H,3H)-pyrimidinedione and increase cGMP levels, which has led to its use in the treatment of various diseases. In addition, the compound has also been studied for its potential anti-inflammatory and anti-tumor properties.

Eigenschaften

IUPAC Name

6-methyl-5-(4-phenylpiperazin-1-yl)sulfonyl-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4S/c1-11-13(14(20)17-15(21)16-11)24(22,23)19-9-7-18(8-10-19)12-5-3-2-4-6-12/h2-6H,7-10H2,1H3,(H2,16,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBCXFSWKYQOLQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-5-[(4-phenylpiperazin-1-yl)sulfonyl]pyrimidine-2,4-diol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.